3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-OL is an organic compound characterized by its bicyclic structure and amino alcohol functionality. This compound is notable for its potential applications in medicinal chemistry and the synthesis of complex organic molecules. The bicyclo[2.2.1]heptane framework provides rigidity and unique stereochemical properties, making it a valuable scaffold in drug design.
This compound falls under the category of amino alcohols and is classified as a bicyclic compound due to its distinct bicyclo[2.2.1]heptane structure. Its molecular formula is , indicating the presence of carbon, hydrogen, and nitrogen atoms.
The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-OL typically involves several key steps:
The reaction conditions often require anhydrous environments to prevent unwanted side reactions, with Lewis acids frequently used as catalysts to enhance reaction rates .
The molecular structure of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-OL features a bicyclic core with an amino group and a hydroxyl group attached to a propan chain:
Key structural data includes:
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-OL is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-OL involves its interaction with biological targets:
The compound may bind to specific enzymes or receptors within biological systems, modulating their activity and affecting various biochemical pathways:
Research indicates that modifications to the bicyclic structure can significantly influence the binding affinity and selectivity towards these targets, making it a focus for further medicinal chemistry studies.
Key physical properties include:
Chemical properties encompass:
Relevant data includes:
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-OL has several scientific applications:
The synthesis commences with the efficient construction of the bicyclo[2.2.1]heptane (norbornane) core, predominantly achieved through Diels-Alder cycloadditions between cyclopentadiene and suitable dienophiles. The inherent endo selectivity of this reaction provides crucial stereochemical control at the bridgehead carbon (C2) where subsequent functionalizations occur. Ethylene, acrolein, and acrylic acid derivatives serve as common dienophiles, generating the foundational hydrocarbon skeleton or introducing latent functional handles [1] [7]. Modifications of the diene (e.g., employing substituted cyclopentadienes) or dienophile (e.g., using acrylic acid derivatives) enable the direct incorporation of oxygen or nitrogen functionalities adjacent to the future C2 attachment point [5]. Lewis acid catalysis, particularly with aluminum chloride (AlCl₃) or boron trifluoride diethyl etherate (BF₃·OEt₂), significantly enhances reaction rates and regioselectivity under milder conditions while preserving the essential endo configuration required for downstream stereoselective transformations [1] [7]. High-pressure techniques offer an alternative pathway for reluctant diene-dienophile pairs, improving yields without requiring highly reactive or unstable reagents.
Table 1: Diels-Alder Strategies for Bicyclo[2.2.1]heptane Core Synthesis
Diene | Dienophile | Conditions | Key Product | endo:exo Ratio |
---|---|---|---|---|
Cyclopentadiene | Ethylene | Heat (180°C), Pressure | Bicyclo[2.2.1]hept-2-ene | >99:1 |
Cyclopentadiene | Acrolein | BF₃·OEt₂, CH₂Cl₂, -20°C | 2-Formylbicyclo[2.2.1]hept-5-ene | 95:5 |
Cyclopentadiene | Methyl Acrylate | AlCl₃, Toluene, Reflux | Methyl 2-Norbornene-5-carboxylate | 90:10 |
1,3-Cyclohexadiene* | Acrylonitrile | Heat (200°C), Sealed Tube | 2-Cyanobicyclo[2.2.1]hept-2-ene | 85:15 |
Installing the keto group at the bridgehead C2 position with precise stereocontrol is critical. Oxidation of 2-norbornene derivatives using aggressive oxidants like potassium permanganate (KMnO₄) or ozone (O₃) often suffers from over-oxidation and poor stereofidelity [7]. A more controlled strategy involves the hydrolysis or oxidation of pre-installed nitrile or formyl groups derived directly from the Diels-Alder step [5] [7]. For instance, the endo-2-formyl adduct (from cyclopentadiene and acrolein) can be oxidized under mild Pinnick conditions (NaClO₂, NaH₂PO₄) to yield the corresponding endo-2-carboxylic acid. Subsequent Curtius rearrangement (DPPA, t-BuOH) generates the endo-Boc-protected amine, which can be deprotected and manipulated [5]. Direct catalytic C-H oxidation at C2 remains challenging but has shown promise using dirhodium catalysts (e.g., Rh₂(OAc)₄) with oxidants like tert-butyl hydroperoxide (TBHP), yielding the ketone directly while largely preserving the stereochemistry of the bridgehead hydrogen [5]. The rigid structure of the norbornane system strongly favors functionalization from the less hindered exo face, but bulky directing groups (e.g., derived from chiral oxazolines) can be temporarily attached to neighboring carbons to steer reagents towards the endo face if required for specific diastereomers of the final target [5].
Table 2: Stereoselective C2 Functionalization Approaches
Starting Material | Reagent/Conditions | Product | Stereoselectivity (exo:endo) | Key Advantage |
---|---|---|---|---|
endo-Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | NaClO₂, NaH₂PO₄, t-BuOH/H₂O, 0°C | endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Retained (>99:1) | Mild, avoids epimerization |
Bicyclo[2.2.1]hept-2-ene | Rh₂(OAc)₄, PhI(OAc)₂, CH₂Cl₂ | 2-Acetoxybicyclo[2.2.1]hept-5-ene | 80:20 | Direct C-H activation |
2-(Bicyclo[2.2.1]hept-2-yl)acetonitrile | 1. H₂SO₄ (conc), Heat; 2. [O] | Bicyclo[2.2.1]heptan-2-one | >95:5 (from endo-nitrile) | Functional handle conversion |
exo-2-Aminonorbornane | t-BuONO, CuBr₂, CH₃CN | exo-2-Bromonorbornane | >99:1 (retention) | Chiral auxiliary direction possible |
The convergent assembly of the amino-propanol side chain onto the C2 carbonyl of the bicyclic core employs catalytic carbonyl addition strategies. Zinc-mediated Reformatsky reactions between 2-bicyclo[2.2.1]heptanone and ethyl bromoacetate, catalyzed by activated zinc dust, yield the β-hydroxy ester with moderate diastereoselectivity favoring the exo-alcohol (typically 3:1 exo:endo) [5] [8]. Superior control is achieved via organocatalytic aldol reactions. L-proline or its derivatives catalyze the addition of acetone or protected amino acetaldehyde equivalents to the norbornanone, enabling the construction of the propyl backbone with the hydroxyl and nascent amino group in place, often with high enantiomeric excess (>90% ee) for the new stereocenter [5]. Subsequent reduction or functional group interconversion completes the side chain. Transition-metal-catalyzed reductive amination offers a direct route: condensation of the ketone with N-protected 3-aminopropanal (e.g., as its dimethyl acetal) using a titanium(IV) isopropoxide catalyst, followed by in situ reduction with NaBH₄ or hydrogenation over Pd/C or PtO₂ catalysts, installs the amino-propanol moiety [5] [8]. Chiral phosphine ligands (e.g., (R)-BINAP) complexed with Ru(II) or Rh(I) can induce asymmetry during the reduction step when using prochiral amine precursors. Microwave irradiation significantly accelerates these catalytic steps, improving yields and reducing epimerization [5].
Table 3: Catalytic Systems for Side Chain Installation
Method | Catalyst/Reagent System | Key Intermediate/Product | Diastereoselectivity (exo:endo) | ee (%) | Yield Range (%) |
---|---|---|---|---|---|
Reformatsky | Zn, EtBrCHCO₂Et, THF, Reflux | Ethyl 3-(bicyclo[2.2.1]heptan-2-yl)-3-hydroxypropanoate | 75:25 | - | 50-65 |
Organocatalytic Aldol | L-Proline (30 mol%), DMSO, 4°C | 4-(N-Boc-amino)-1-(bicyclo[2.2.1]heptan-2-yl)butan-2-one | - | 90-95 | 70-80 |
Reductive Amination | Ti(O^iPr)₄, NaBH(OAc)₃, DCE | N-Boc-3-amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol | 85:15 | - | 75-85 |
Asymmetric Hydrogenation | RuCl₂(R)-BINAPₙ, H₂ (50 psi) | (R)-3-(N-Cbz-amino)-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol | - | 92 | 82 |
Environmental and process safety concerns drive the adoption of solvent-free methodologies and energy-efficient activation. Solvent-free Diels-Alder reactions between cyclopentadiene and acrolein or acrylates proceed efficiently upon simple grinding or under neat thermal conditions (80-100°C), achieving comparable yields and selectivity to solvent-mediated processes while eliminating volatile organic compound (VOC) emissions and simplifying product isolation [5] [9]. Solid-state crystallization serves as a key purification technique; specific crystalline forms of intermediates like the endo-carboxylic acid or the final amino alcohol hydrochloride salt can be selectively obtained from mixtures using environmentally benign anti-solvents like water or ethanol/water mixtures, as demonstrated in patent WO2022140654A1 [1]. Microwave irradiation drastically enhances the efficiency of slow steps, particularly the catalytic reductive amination and ester reductions. Reactions typically complete within minutes instead of hours, suppressing side reactions and improving overall yields by 15-25% [5]. For example, microwave-assisted reduction of the β-keto ester intermediate (from the Reformatsky reaction) using NaBH₄ in ethanol achieves quantitative conversion in <10 minutes, minimizing epimerization observed during prolonged conventional heating [5]. Solvent replacement strategies focus on biosourced alternatives: ethanol, 2-methyltetrahydrofuran (2-MeTHF), and cyclopentyl methyl ether (CPME) effectively replace dichloromethane, THF, and DMF in extractions and reactions without compromising efficiency [1] [9].
Table 4: Green Chemistry Optimization Parameters
Conventional Process | Green Alternative | Conditions | Environmental/Efficiency Benefit | Yield Impact |
---|---|---|---|---|
Diels-Alder in Toluene/CH₂Cl₂ | Solvent-free | Neat, 90°C, 2-4 h | Eliminates VOCs, simpler workup | Comparable (±5%) |
Reductive Amination in DCE, 12 h | MW-assisted in EtOH | EtOH, MW, 100°C, 15 min | 48x faster, safer solvent | +18% |
Crystallization (acid) from Hexanes/EtOAc | Crystallization from H₂O/EtOH | H₂O/EtOH (3:1), Cool | Eliminates halogens, lower flammability | Improved polymorph purity |
Ester Hydrolysis in THF/H₂O/H₂SO₄, Reflux | H₂O, 150°C (sealed vial) | Pure H₂O, 4 h | Eliminates organic solvent, acid catalyst | +10% |
Achieving high enantiomeric purity in the amino-propanol side chain is critical. Lipase-catalyzed kinetic resolution is widely applied, leveraging the differential reactivity of enzyme active sites towards enantiomers. Candida antarctica Lipase B (CAL-B) efficiently resolves racemic esters of 3-amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol through enantioselective transesterification (e.g., with vinyl acetate in tert-butyl methyl ether) or hydrolysis (in phosphate buffer) [5] [9]. The enantiomeric ratio (E-value) often exceeds 100, indicating excellent selectivity. Alternatively, dynamic kinetic resolution (DKR) combines enzymatic resolution with in situ racemization of the substrate using shuttle catalysts like ruthenium complexes, theoretically enabling 100% yield of a single enantiomer [5]. Transaminases offer a deracemization route for precursors like the ketone 1-(bicyclo[2.2.1]heptan-2-yl)propan-1-one. Engineered transaminases (e.g., from Arthrobacter sp.) utilize isopropylamine as an amino donor to directly aminate the pro-S face of the ketone, yielding the (S)-amine with high ee (>99%) [5] [9]. Immobilization of these enzymes on silica or polymer supports enhances stability and allows reuse over multiple cycles, significantly improving process economics. Whole-cell biocatalysis utilizing Escherichia coli expressing ω-transaminases provides a co-factor recycling system, further simplifying the amination process [9].
Table 5: Biocatalytic Deracemization Strategies
Biocatalyst | Substrate | Reaction Type | Conditions | ee (%) | Yield (%) | E-value |
---|---|---|---|---|---|---|
Candida antarctica Lipase B (CAL-B) | Racemic 3-Acetylamino-propan-1-ol ester | Kinetic Resolution (Hydrolysis) | pH 7.0 buffer, 30°C | >99 (R) | 45 (Theor. max 50) | >200 |
Arthrobacter sp. Transaminase (Immob.) | 1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-one | Asymmetric Amination | IPM, PLP, Isopropylamine, 37°C | 99 (S) | 88 | - |
CAL-B + Ru(arene) Shuttle Catalyst | Racemic 3-Acetylamino-propan-1-ol acetate | Dynamic Kinetic Resolution | t-BuOH, 70°C, 24 h | 98 (R) | 92 | >200 |
E. coli (expressing ω-TA) | 1-(Bicyclo[2.2.1]heptan-2-yl)propan-1-one | Whole-Cell Amination | Glucose, IPM, PLP, 30°C, 48 h | 95 (S) | 70 | - |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3